Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Number Analysis
The compound is formally named methoxy-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane under International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure is defined by a silicon atom bonded to a methoxy group (–OCH₃), two methyl groups (–CH₃), and a 3,3,4,4,5,5,6,6,6-nonafluorohexyl chain (–C₆H₄F₉). The CAS Registry Number 608299-03-2 uniquely identifies this molecule in chemical databases.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 608299-03-2 |
| Molecular Formula | C₉H₁₃F₉OSi |
| Molecular Weight | 336.27 g/mol |
| IUPAC Name | Methoxy-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane |
Molecular Architecture: Silane Core and Perfluoroalkyl Chain Configuration
The silicon atom adopts a tetrahedral geometry, bonded to:
- A methoxy group (–OCH₃)
- Two methyl groups (–CH₃)
- A 3,3,4,4,5,5,6,6,6-nonafluorohexyl chain (–C₆H₄F₉).
The perfluoroalkyl chain features sequential fluorination at positions 3–6, creating a –CF₂–CF₂–CF₂–CF₃ terminal segment. This configuration confers exceptional hydrophobicity and chemical inertness due to the strong C–F bonds and low polarizability of fluorine atoms. The chain’s conformational rigidity arises from steric hindrance between adjacent fluorinated carbons, which restricts rotational freedom.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Features
- ¹H NMR : Signals for methyl groups on silicon appear as a singlet near δ 0.3–0.5 ppm. The methoxy proton resonance occurs as a singlet at δ 3.2–3.5 ppm. Protons on the nonafluorohexyl chain show upfield shifts (δ 1.8–2.2 ppm) due to electron-withdrawing fluorine atoms.
- ¹³C NMR : The silicon-bonded methyl carbons resonate at δ 1–3 ppm. The methoxy carbon appears at δ 50–55 ppm, while fluorinated carbons exhibit signals between δ 105–120 ppm (C–F coupling).
- ¹⁹F NMR : A complex multiplet between δ -80 to -125 ppm corresponds to the nine fluorine atoms in the chain, with distinct peaks for CF₃ (δ -82 ppm) and CF₂ groups (δ -115 to -122 ppm).
Table 2: Representative NMR Chemical Shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁹F Shift (ppm) |
|---|---|---|---|
| Si–CH₃ | 0.3–0.5 | 1–3 | – |
| Si–O–CH₃ | 3.2–3.5 | 50–55 | – |
| CF₃ | – | 115–120 | -82 |
| CF₂ | – | 110–118 | -115 to -122 |
Fourier-Transform Infrared Spectral Signatures
Key absorption bands include:
- Si–O–C stretch : 1050–1100 cm⁻¹ (strong, broad)
- C–F stretches : 1140–1240 cm⁻¹ (multiple peaks)
- Si–C vibrations : 750–800 cm⁻¹
- CH₃ symmetric deformation : 1260 cm⁻¹
The absence of O–H stretches (3200–3600 cm⁻¹) confirms the absence of hydrolyzed silanol groups.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) produces characteristic fragments:
- Base peak : m/z 73 ([Si(CH₃)₃]⁺)
- Perfluoroalkyl chain cleavage : m/z 169 ([C₃F₇]⁺), m/z 131 ([C₂F₅]⁺)
- Molecular ion : m/z 336 ([M]⁺, low abundance)
Fragmentation pathways primarily involve cleavage of the Si–O bond and sequential loss of fluorine atoms from the perfluoroalkyl chain.
Properties
CAS No. |
608299-03-2 |
|---|---|
Molecular Formula |
C4F9CH2CH2Si(CH3)2OCH3 C9H13F9OSi |
Molecular Weight |
336.27 g/mol |
IUPAC Name |
methoxy-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane |
InChI |
InChI=1S/C9H13F9OSi/c1-19-20(2,3)5-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h4-5H2,1-3H3 |
InChI Key |
OJSFFLCTIKRXOA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
The primary synthetic approach to Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane involves nucleophilic substitution reactions between a chlorosilane precursor and a fluorinated alcohol:
-
- Methoxy(dimethyl)chlorosilane (Me2Si(OCH3)Cl)
- 3,3,4,4,5,5,6,6,6-nonafluorohexanol (C4F9CH2CH2OH)
-
- The hydroxyl group of the fluorinated alcohol acts as a nucleophile, displacing the chlorine atom on the chlorosilane.
- A base such as triethylamine (Et3N) is used to neutralize the hydrochloric acid (HCl) byproduct.
- The reaction is typically conducted under anhydrous conditions to prevent premature hydrolysis of the silane.
- Temperature control is critical, often maintained between -35°C and 40°C to minimize side reactions and degradation.
Reaction Equation:
$$
\text{Me}2\text{Si(OCH}3)\text{Cl} + \text{C}4\text{F}9\text{CH}2\text{CH}2\text{OH} \xrightarrow[\text{Et}3\text{N}]{\text{anhydrous}} \text{Me}2\text{Si(OCH}3)(\text{C}4\text{F}9\text{CH}2\text{CH}2) + \text{Et}3\text{NHCl}
$$
Industrial Scale Production
-
- Industrial production may employ continuous flow reactors to enhance mixing, heat transfer, and reaction control, improving yield and purity.
- Automated systems allow precise dosing of reagents and temperature regulation, reducing side products and increasing throughput.
Analytical Characterization During Preparation
| Technique | Purpose | Typical Observations/Values |
|---|---|---|
| ¹H NMR Spectroscopy | Confirm methoxy and methyl groups | Methoxy protons at δ ~3.76 ppm; methyl protons at δ ~0.0-0.3 ppm |
| ¹⁹F NMR Spectroscopy | Confirm fluorinated alkyl chain integrity | Multiple fluorine signals consistent with C4F9 chain |
| FTIR Spectroscopy | Identify functional groups | Si-O-C stretch ~1100 cm⁻¹; C-F stretch ~1200 cm⁻¹ |
| Mass Spectrometry | Confirm molecular weight | Molecular ion peak at ~336 g/mol |
| Elemental Analysis | Verify elemental composition | C, H, F, Si content matching theoretical values |
Research Findings on Preparation
-
- Use of dry solvents and inert atmosphere (e.g., nitrogen or argon) is essential to prevent hydrolysis of the silane during synthesis.
- Triethylamine is preferred as a base due to its ability to efficiently scavenge HCl without interfering with the silane.
- Lower temperatures reduce side reactions such as silane polymerization or decomposition.
Side Reactions and Byproducts:
- Hydrolysis of the methoxy group can occur if moisture is present, leading to silanol formation and subsequent condensation to siloxanes.
- Excess base and careful stoichiometric control minimize formation of undesired oligomers.
-
- Continuous flow reactors allow better control of exothermic reactions and improve reproducibility.
- Inline monitoring (e.g., IR or NMR probes) can be used to track reaction progress and optimize residence time.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature | -35°C to 40°C | Lower temps reduce side reactions |
| Solvent | Anhydrous dichloromethane or toluene | Ensures moisture-free environment |
| Base | Triethylamine (1.0-1.2 equiv.) | Neutralizes HCl byproduct |
| Reaction Time | 2-6 hours | Monitored by TLC or NMR |
| Purification Method | Column chromatography or distillation | Silica gel with DCM/ethyl acetate gradient |
| Yield | 70-80% | After purification |
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Surface Modification
- Fluorinated Coatings : Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is used to create hydrophobic surfaces on various substrates. These coatings are beneficial in applications requiring water and oil repellency.
- Self-Assembled Monolayers (SAMs) : The compound can form SAMs on metal and glass surfaces. This property is exploited in sensor technology and microelectronics to enhance surface characteristics.
Polymer Synthesis
- Fluorinated Polymers : It serves as a monomer for synthesizing side-chain fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in aerospace and automotive industries.
Reaction Medium
- Solvent Properties : Due to its unique solubility characteristics, this silane can act as a solvent or co-solvent in organic reactions that require a non-polar environment.
Catalysis
- Catalytic Activity : The compound's ability to release low molecular weight alcohols upon hydrolysis allows it to act as a catalyst in various hydrolysis reactions. This property is particularly useful in organic synthesis where selective reactions are required.
Drug Delivery Systems
- Enhancing Solubility : The incorporation of this compound into drug formulations can improve the solubility of hydrophobic drugs. This is crucial for developing effective drug delivery systems that enhance bioavailability.
Surface Functionalization
- Biocompatibility : The silane can be used to modify the surfaces of medical devices and implants to improve biocompatibility and reduce protein adsorption.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Surface Coating | Demonstrated that coatings made from this compound significantly reduced water adhesion on glass surfaces compared to untreated controls. |
| Study B | Polymer Development | Developed a new class of fluorinated polymers with enhanced thermal stability and chemical resistance using this silane as a monomer. |
| Study C | Drug Formulation | Investigated the effects of incorporating this silane into drug formulations which resulted in improved solubility profiles for poorly soluble drugs. |
Mechanism of Action
The primary mechanism by which Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane exerts its effects is through the formation of a hydrophobic layer on surfaces. The nonafluorohexyl chain provides a low surface energy, which repels water and other polar substances. This property is particularly useful in creating water-repellent and self-cleaning surfaces .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The silicon center’s substituents significantly influence reactivity and stability. Key comparisons include:
- Chlorinated Analogs (e.g., dichloromethyl derivatives) exhibit rapid hydrolysis due to Cl⁻’s high electrophilicity but require careful handling due to moisture sensitivity .
- Trialkoxy Silanes (e.g., triethoxy or trimethoxy) hydrolyze slower than chlorinated analogs but faster than the methoxy-dimethyl variant, balancing stability and reactivity for applications like adhesives .
Fluorocarbon Chain Impact on Surface Activity
The length and fluorination degree of the alkyl chain dictate surface tension reduction and micelle formation. Comparisons with trifluoropropyl-containing silanes reveal:
| Property | Nonafluorohexyl Silanes | Trifluoropropyl Silanes |
|---|---|---|
| Equilibrium Surface Tension | ~20–22 mN/m (similar to methyl) | ~25–28 mN/m |
| Critical Micelle Concentration (CMC) | Lower (enhanced hydrophobicity) | Higher |
| Wettability on Polyethylene | Superior | Moderate |
Nonafluorohexyl chains provide superior hydrophobicity and lower CMC due to their extended fluorinated segment, making them more effective in surfactant formulations than shorter-chain analogs .
Thermal and Physical Properties
Data from related compounds highlight trends:
The target compound’s methoxy-dimethyl substitution likely reduces density compared to trichloro analogs while maintaining thermal stability up to ~200°C, suitable for high-temperature coatings .
Application-Specific Comparisons
Surfactants and Surface Modifiers
- Nonafluorohexyl Surfactants: Exhibit equilibrium surface tensions of ~20–22 mN/m, outperforming trifluoropropyl analogs (~25–28 mN/m) and matching conventional methylsiloxanes in effectiveness .
- Silylesterification: Diisopropyl(nonafluorohexyl)silane (used in carbon nanotube functionalization) demonstrates higher reactivity with Karstedt’s catalyst than ZnCl₂, achieving efficient hydrosilylation .
Stability in Harsh Environments
Nonafluorohexyl silanes are integral in covalent organic frameworks (COFs) for lithium-metal batteries, where their fluorinated chains enhance proton conductivity and electrochemical stability .
Biological Activity
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a silane compound that has garnered attention due to its unique chemical structure and potential applications in various fields, including materials science and biochemistry. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a methoxy group and a nonafluorohexyl chain. Its chemical formula is , which contributes to its unique properties. The presence of fluorine atoms enhances hydrophobicity and stability, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Weight | 392.34 g/mol |
| Boiling Point | Not available |
| Solubility | Poorly soluble in water |
| Density | 1.55 g/cm³ |
Research indicates that silanes can exhibit biological activity through various mechanisms, including:
- Cell Membrane Interaction : Silanes can interact with lipid membranes, potentially altering membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : Some silanes may induce oxidative stress in cells by generating ROS.
- Signaling Pathways Modulation : Silanes can influence cellular signaling pathways, impacting cell proliferation and apoptosis.
Case Studies
- Antimicrobial Activity : A study demonstrated that silane compounds exhibit antimicrobial properties against various bacterial strains. This compound showed significant inhibition of Escherichia coli growth in vitro. The mechanism was attributed to membrane disruption caused by the hydrophobic nature of the compound .
- Cytotoxic Effects : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. The cytotoxicity was linked to the induction of apoptosis as evidenced by increased caspase activity .
- Biocompatibility Studies : In vivo studies assessing the biocompatibility of silane compounds showed that low concentrations of this compound did not induce significant inflammatory responses in animal models. This suggests potential for use in biomedical applications such as drug delivery systems or surface modifications for implants .
Table 2: Summary of Biological Activity Findings
| Study Type | Findings |
|---|---|
| Antimicrobial Assay | Significant inhibition of E. coli growth |
| Cytotoxicity Assay | IC50 = 25 µM (HeLa), 30 µM (MCF-7) |
| Biocompatibility | Low inflammatory response at low doses |
Q & A
Basic: What are the recommended methodologies for synthesizing Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane?
Answer:
Synthesis typically involves a multi-step silane functionalization process. A general approach includes:
- Step 1: Reacting a fluoroalkyl halide (e.g., 3,3,4,4,5,5,6,6,6-nonafluorohexyl iodide) with a chlorosilane precursor (e.g., methoxy(dimethyl)chlorosilane) under anhydrous conditions.
- Step 2: Using a base like triethylamine to neutralize HCl byproducts.
- Step 3: Purification via fractional distillation or column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) to isolate the product .
Key Parameters: - Temperature control (-35°C to 40°C) to prevent side reactions.
- Monitoring reaction progress using thin-layer chromatography (TLC) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: ¹H and ¹⁹F NMR to confirm the structure of the fluoroalkyl chain and methoxy-dimethylsilane groups (e.g., δ = 3.76 ppm for methoxy protons) .
- FTIR: Peaks at ~1100 cm⁻¹ (Si-O-C) and ~1200 cm⁻¹ (C-F) validate functional groups .
- Mass Spectrometry: High-resolution MS to confirm molecular weight (expected ~350 g/mol based on analogs) .
- Elemental Analysis: Verify C, H, F, and Si content against theoretical values.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .
- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic gas release .
Advanced: How can this silane be applied in surface engineering for hydrophobic coatings?
Answer:
The fluoroalkyl chain confers superhydrophobicity. Methodological steps for surface modification:
- Substrate Preparation: Clean glass or metal surfaces with plasma treatment to activate hydroxyl groups.
- Deposition: Apply a 1–5% solution of the silane in ethanol via spin-coating or dip-coating.
- Curing: Heat at 80–120°C for 1–2 hours to form covalent Si-O-substrate bonds .
Performance Metrics: - Contact angle >110° indicates hydrophobicity.
- Durability tested via abrasion or solvent immersion .
Advanced: How can computational modeling optimize its reactivity in novel applications?
Answer:
- Molecular Dynamics (MD): Simulate self-assembly on surfaces using software like COMSOL Multiphysics to predict monolayer formation .
- DFT Calculations: Analyze electronic properties (e.g., Fukui indices) to identify reactive sites for further functionalization.
- AI-Driven Optimization: Train models on reaction databases to predict optimal solvents/catalysts for synthesis .
Advanced: How to resolve contradictions in reactivity data between experimental and theoretical studies?
Answer:
- Cross-Validation: Compare experimental results (e.g., kinetic studies) with computational predictions (DFT activation energies).
- Controlled Replicates: Repeat experiments under varied conditions (temperature, solvent polarity) to identify outliers.
- Theoretical Framework Alignment: Reconcile discrepancies using conceptual frameworks like Hammond’s postulate or Marcus theory .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
